6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazolines are bicyclic aromatic compounds that contain a fused benzene and pyrimidine ring. This specific compound has garnered interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.
This compound can be synthesized from various starting materials, typically involving the reaction of substituted anilines with appropriate carbonyl compounds or through cyclization reactions involving amino acids. The synthesis often requires specific reagents and conditions to achieve the desired purity and yield.
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride can be classified as:
The synthesis of 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride participates in various chemical reactions including:
These reactions often require specific conditions such as temperature control, solvent choice, and sometimes catalysts to facilitate the desired transformations.
The mechanism of action for 6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride is not fully elucidated but may involve:
Research indicates that compounds in this class may exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to assess purity and structural integrity.
6,7-Dimethoxyquinazoline-2,4-diamine dihydrochloride has potential applications in:
The synthesis of 6,7-dimethoxyquinazoline-2,4-diamine dihydrochloride (CAS: 2703752-12-7) employs two principal routes with distinct starting materials. The veratrole-based pathway initiates with 1,2-dimethoxybenzene (veratrole), which undergoes nitration at 0–5°C to yield 3,4-dimethoxynitrobenzene. Catalytic hydrogenation (e.g., Raney nickel or Pd/C) then reduces the nitro group to 3,4-dimethoxyaniline, a key intermediate for subsequent cyclization [1] [7]. Alternatively, the oxidation-nitration-reduction sequence starts with 3,4-dimethoxybenzaldehyde (veratraldehyde). Oxidation with hydrogen peroxide (1–50%) and alkali (NaOH/KOH) at 20–60°C generates 3,4-dimethoxybenzoic acid. Nitration with nitric acid (65–97%) in chloroform affords 4,5-dimethoxy-2-nitrobenzoic acid, followed by reduction using iron powder and hydrochloric acid to produce 4,5-dimethoxyanthranilic acid [6] [7]. Both pathways converge at the quinazoline core formation, with the latter offering higher regioselectivity for the 6,7-dimethoxy orientation.
Table 1: Key Intermediates in Synthesis Pathways
| Starting Material | Key Reaction | Intermediate | Yield (%) |
|---|---|---|---|
| Veratrole | Nitration | 3,4-Dimethoxynitrobenzene | 85–90 |
| Veratraldehyde | Oxidation | 3,4-Dimethoxybenzoic acid | 88–92 |
| 3,4-Dimethoxybenzoic acid | Nitration | 4,5-Dimethoxy-2-nitrobenzoic acid | 75–80 |
Cyclization to the quinazoline core is achieved through two optimized strategies:
For anthranilic acid derivatives (e.g., 4,5-dimethoxyanthranilic acid), cyclization uses sodium cyanate in glacial acetic acid under reflux to directly form 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. This method achieves >90% conversion by suppressing decarboxylation side reactions [6].
The electronic properties of substituted anilines dictate cyclization efficiency. 3,4-Dimethoxyaniline’s electron-donating methoxy groups enhance nucleophilicity, facilitating attack on carbonyl groups during ring closure. Conversely, 4,5-dimethoxyanthranilic acid integrates both amine and carboxylic acid functionalities, enabling intramolecular cyclization without exogenous catalysts [6] [8]. Carbonyl precursors like urea or triphosgene act as C1 donors:
Veratraldehyde’s aldehyde group is susceptible to over-oxidation during nitric acid treatment, necessitating controlled temperatures (≤30°C) to prevent degradation [6].
Nitration specificity is critical for correct isomer formation. Low-temperature nitration (0–5°C) of 3,4-dimethoxybenzoic acid in chloroform directs the nitro group to the C5 position, yielding 85% 4,5-dimethoxy-2-nitrobenzoic acid. Higher temperatures promote undesired C6-nitrated byproducts [6]. Chlorination of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione employs phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). POCl₃ reflux (105–110°C, 4 hours) converts hydroxyl groups to chlorides, producing 2,4-dichloro-6,7-dimethoxyquinazoline with 85–90% efficiency. Inclusion of N,N-dimethylformamide (DMF) as a catalyst reduces side-product formation by enhancing electrophilicity [1] [7].
Selective amination at the C4 position is achieved using ammonium hydroxide at 60°C, forming 2-chloro-4-amino-6,7-dimethoxyquinazoline. Further reaction with ammonia under pressure yields the 2,4-diamino derivative, which is precipitated as the dihydrochloride salt using hydrochloric acid [1] [6].
Structural modifications at the 2- and 4-amino positions enhance target specificity and potency:
Table 3: Bioactivity of Key Structural Derivatives
| Derivative | Substituent | Biological Target | Activity |
|---|---|---|---|
| SSJ-717 | N4-(1-Phenylethyl), C2-(pyrrolidin-1-yl) | Plasmodium apicoplast | IC₅₀ = 12 nM |
| SHG02 | N4-cyclohexyl | Babesia DHFR | IC₅₀ = 0.15 µM |
| Compound 1 | N4-ethylcarbamate | SETD8 methyltransferase | IC₅₀ = 9.0 µM |
Hydrophobic N4 modifications (e.g., phenethyl, cyclohexyl) universally enhance bioactivity across protozoal targets by balancing solubility and cell penetration [3] [7] [10].
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2